N-(1,3-benzodioxol-5-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a benzodioxole ring, an oxazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxole moiety, which can be synthesized from 1,3-benzodioxole-5-carboxylic acid. This intermediate is then coupled with a suitable amine to form the amide linkage .
The oxazole ring can be introduced through a cyclization reaction involving a suitable precursor, such as a nitrile or an amide. The pyridine ring is often synthesized via a condensation reaction involving a suitable aldehyde and an amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: These compounds also contain the benzodioxole ring and have been studied for their antioxidant activity.
Uniqueness
N-(1,3-benzodioxol-5-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H17N3O4 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H17N3O4/c1-9(2)13-7-12(16-10(3)21-25-18(16)20-13)17(22)19-11-4-5-14-15(6-11)24-8-23-14/h4-7,9H,8H2,1-3H3,(H,19,22) |
InChI Key |
MAVULMHIICZNCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.